molecular formula C20H24F2N2O2S2 B2975096 2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234926-67-0

2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2975096
CAS No.: 1234926-67-0
M. Wt: 426.54
InChI Key: VIDRIFBAJPZXGW-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative, which involves the reaction of piperidine with a suitable benzyl halide under basic conditions.

    Introduction of the Methylthio Group:

    Fluorination: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine ring or other reducible functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.

    Material Science: It may be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfonamide group can participate in hydrogen bonding interactions. The piperidine ring provides structural rigidity, allowing for precise interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: Lacks the piperidine and methylthio groups, resulting in different chemical properties and applications.

    N-benzylpiperidine derivatives: Similar structure but without the fluorine and sulfonamide groups, leading to different biological activities.

    Methylthio-substituted compounds: Compounds with a methylthio group but lacking the piperidine and fluorine components.

Uniqueness

2,6-difluoro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of fluorine, sulfur, and nitrogen atoms, which confer specific chemical and biological properties. The presence of the piperidine ring and the sulfonamide group further enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

2,6-difluoro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O2S2/c1-27-19-8-3-2-5-16(19)14-24-11-9-15(10-12-24)13-23-28(25,26)20-17(21)6-4-7-18(20)22/h2-8,15,23H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDRIFBAJPZXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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